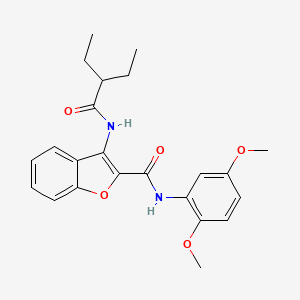

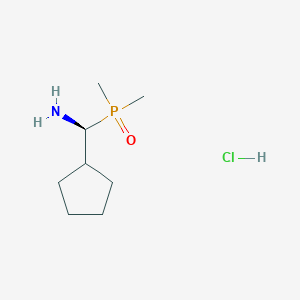

N-(2,5-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzofuran carboxamide derivatives is a multi-step process that involves the creation of bioactive chemical entities. In one study, a series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized. These compounds were characterized using various techniques such as NMR, IR, Mass, and X-ray crystallography, which are essential for confirming the structure of the synthesized molecules . Another research effort focused on the synthesis of 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives. The process involved a cyclocondensation reaction of carbohydrazones with thioglycolic acid in DMF, followed by condensation with various substituted aromatic aldehydes to obtain the intermediate compounds. The final structures were confirmed through elemental analysis and spectral studies, including IR, 1H NMR, 13C NMR, and Mass spectra .

Molecular Structure Analysis

The molecular structure of benzofuran carboxamide derivatives is complex and requires detailed analysis to understand. The studies utilized advanced techniques such as NMR, IR, and Mass spectrometry to analyze the molecular structure. X-ray crystallography provided a three-dimensional view of the molecules, which is crucial for understanding the spatial arrangement of atoms within the compound. These techniques help in determining the molecular conformation, bond lengths, angles, and overall geometry of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran carboxamide derivatives are intricate and require precise conditions. The cyclocondensation reaction mentioned in one of the studies is a key step that leads to the formation of the carboxamide derivatives. This step is sensitive to the reaction conditions such as temperature, solvent, and the nature of the reactants. The condensation reactions with various substituted aromatic aldehydes are also critical as they introduce different functional groups to the benzofuran core, which can significantly affect the biological activity of the final compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran carboxamide derivatives are influenced by their molecular structure. The studies provided insights into the antimicrobial, anti-inflammatory, and radical scavenging activities of the synthesized compounds. These properties are likely related to the presence of the benzofuran moiety and the substituted carboxamide group. The biological evaluation of these compounds was performed in vitro, and the results indicated potential for the development of new therapeutic agents. The spectral data from IR, NMR, and Mass spectrometry also contribute to understanding the physical properties such as solubility and stability of these compounds .

Scientific Research Applications

Pharmacokinetics and Metabolism

A study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into how benzofuran compounds can be metabolized in the human body. The research demonstrates the elimination of drug-related materials primarily via feces and the identification of metabolites through advanced chromatographic techniques, highlighting the complex metabolic pathways involved in benzofuran derivatives (Renzulli et al., 2011).

Neurodevelopmental Impact

The HOME Study examines prenatal exposure to polybrominated diphenyl ethers (PBDEs), a class of flame retardants to which benzofuran compounds are structurally related. This study found associations between prenatal PBDE exposure and impacts on child cognitive function and behavior, illustrating the potential neurodevelopmental implications of exposure to such compounds (Chen et al., 2014).

Diagnostic and Therapeutic Applications

Research into sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for patients with suspected primary breast cancer demonstrates the diagnostic potential of benzofuran derivatives. This study showcases how such compounds can be utilized for in vivo visualization of tumors, leveraging the overexpression of sigma receptors on cancer cells (Caveliers et al., 2002).

Toxicology and Safety

The toxicological profile and safety of benzofuran compounds are critical areas of research. A report on the fatal intoxication with 5F-ADB and diphenidine underscores the importance of understanding the acute toxicity of new psychoactive substances, including those related to benzofuran, to inform public health and safety measures (Kusano et al., 2018).

properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-(2-ethylbutanoylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-5-14(6-2)22(26)25-20-16-9-7-8-10-18(16)30-21(20)23(27)24-17-13-15(28-3)11-12-19(17)29-4/h7-14H,5-6H2,1-4H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLUHMOWOSGZNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxyphenyl)-3-(2-ethylbutanamido)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2531279.png)

![(1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2531280.png)

![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2531284.png)

![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2531285.png)

![2,3-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531286.png)

![(Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile](/img/structure/B2531288.png)

![3-((1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2531294.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2531297.png)

![2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide](/img/structure/B2531299.png)